molecular formula C23H25NO B6337566 4-(4-Heptylbenzoyl)quinoline;  97% CAS No. 1187169-13-6

4-(4-Heptylbenzoyl)quinoline; 97%

Cat. No. B6337566
CAS RN: 1187169-13-6
M. Wt: 331.4 g/mol
InChI Key: MSRUPHHGPYDOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-(4-Heptylbenzoyl)quinoline consists of a quinoline core with a heptylbenzoyl group attached at the 4-position . The InChI code for this compound is 1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19 (15-13-18)23 (25)22-17-24-16-20-10-7-8-11-21 (20)22/h7-8,10-17H,2-6,9H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Heptylbenzoyl)quinoline, such as its melting point, boiling point, and density, were not found in the search results . For more detailed information, it would be necessary to refer to specific product documentation or conduct experimental measurements.

Scientific Research Applications

Anticancer Properties

Quinoline derivatives, including 3-(4-Heptylbenzoyl)quinoline, exhibit promising anticancer activity. Researchers have investigated their effects on various cancer cell lines, highlighting their potential as chemotherapeutic agents. These compounds interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression .

Antioxidant Activity

The quinoline scaffold possesses inherent antioxidant properties. It scavenges free radicals, reducing oxidative stress and protecting cells from damage. 3-(4-Heptylbenzoyl)quinoline may contribute to antioxidant defense mechanisms, making it relevant for health and disease prevention .

Anti-Inflammatory Effects

Inflammation underlies many diseases, and quinoline derivatives have demonstrated anti-inflammatory effects. By modulating inflammatory pathways, these compounds could potentially alleviate conditions such as arthritis, inflammatory bowel disease, and neuroinflammation .

Antimalarial Potential

Quinolines have a rich history in antimalarial drug development. Compounds like 3-(4-Heptylbenzoyl)quinoline may inhibit the growth of Plasmodium parasites responsible for malaria. Researchers continue to explore their efficacy and safety .

Anti-SARS-CoV-2 Activity

Given the global impact of COVID-19, investigating antiviral agents is crucial. Some quinoline derivatives, including 3-(4-Heptylbenzoyl)quinoline, have shown potential as inhibitors of SARS-CoV-2, the virus responsible for COVID-19 .

Antituberculosis Properties

Tuberculosis remains a major health concern. Quinoline-based compounds exhibit antitubercular activity, and 3-(4-Heptylbenzoyl)quinoline could contribute to novel drug development against Mycobacterium tuberculosis .

These diverse applications highlight the versatility of quinoline derivatives, positioning them as valuable scaffolds for drug discovery and therapeutic interventions. Researchers continue to explore their potential in various fields, emphasizing the importance of understanding their mechanisms and optimizing their properties . If you’d like further details or additional applications, feel free to ask!

properties

IUPAC Name

(4-heptylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)21-16-20-10-7-8-11-22(20)24-17-21/h7-8,10-17H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRUPHHGPYDOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Heptylbenzoyl)quinoline

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